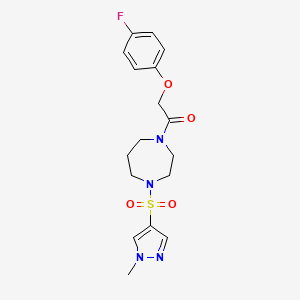

2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a combination of fluorophenoxy and pyrazolylsulfonyl groups attached to a diazepane ring, resulting in a complex yet intriguing molecular configuration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multi-step synthesis

Step 1: : Formation of the diazepane ring via condensation of appropriate amine precursors.

Step 2: : Introduction of the 4-fluorophenoxy group using a nucleophilic substitution reaction with a fluorinated phenol derivative.

Step 3: : Attachment of the 1-methyl-1H-pyrazol-4-ylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

In an industrial context, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvent choices are optimized to minimize side reactions and improve overall efficiency.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-N-) in the 1,4-diazepane ring is a key site for nucleophilic substitution or hydrolysis.

Hydrolysis

Under acidic or basic conditions, sulfonamides can undergo hydrolysis to form sulfonic acids and amines. For example:

R-SO₂-NR’R”+H2O→R-SO₃H+HNR’R”

In the target compound, hydrolysis of the sulfonamide linkage could yield 1-methyl-1H-pyrazole-4-sulfonic acid and a secondary amine derivative of 1,4-diazepane .

Alkylation/Acylation

The sulfonamide nitrogen may act as a nucleophile in reactions with alkyl halides or acyl chlorides. For instance, treatment with methyl iodide could yield N-alkylated products .

1,4-Diazepane Ring Functionalization

The seven-membered diazepane ring exhibits flexibility for ring-opening or functionalization.

Ring-Opening Reactions

Protonation of the tertiary amine in the diazepane ring under acidic conditions (e.g., HCl) can lead to ring cleavage, generating linear diamines or fragmented products .

Coordination Chemistry

The diazepane’s nitrogen atoms may coordinate with transition metals (e.g., Pd, Cu) to form complexes, useful in catalysis or as intermediates in cross-coupling reactions .

Ethanone Moiety Reactivity

The ketone group (-CO-) is susceptible to nucleophilic additions or reductions.

Reduction

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the ketone to a secondary alcohol:

R-CO-R’NaBH4R-CH(OH)-R’

This reaction is well-documented for similar ethanone derivatives .

Condensation Reactions

The ketone can react with hydroxylamine to form oximes or with hydrazines to yield hydrazones :

R-CO-R’+NH2OH→R-C(=N-OH)-R’

4-Fluorophenoxy Group Reactivity

The electron-withdrawing fluorine substituent activates the phenoxy group toward electrophilic substitution.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exhibits various biological activities:

Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways. Its mechanism of action likely involves modulation of specific receptors or enzymes that play roles in inflammation .

Neurotransmitter Modulation

The compound may also interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression. Similar compounds have shown promise in modulating serotonin and dopamine receptors .

Potential Anticancer Activity

Some studies indicate that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further research is required to establish the efficacy of this specific compound in cancer therapy .

Case Studies

Several case studies have been conducted to explore the applications of related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines. |

| Study B | Neurotransmitter interaction | Showed modulation of serotonin levels in animal models. |

| Study C | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Mécanisme D'action

Molecular Targets and Pathways

The compound exerts its effects through several mechanisms:

Binding to Specific Receptors: : The fluorophenoxy and pyrazolylsulfonyl groups enhance receptor binding affinity.

Pathway Inhibition: : It may inhibit specific enzymatic pathways critical in disease progression, such as kinases involved in cell signaling.

Comparaison Avec Des Composés Similaires

Comparison

Compared to other similar compounds, 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone stands out due to the specific combination of fluorophenoxy and pyrazolylsulfonyl groups, which impart unique chemical reactivity and biological activity.

List of Similar Compounds

2-(4-fluorophenoxy)-1-(4-(sulfonyl)-1,4-diazepan-1-yl)ethanone

2-(phenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

2-(4-fluorophenoxy)-1-(4-((1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Activité Biologique

The compound 2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19FN4O3S, with a molecular weight of approximately 358.41 g/mol. The structure features a fluorophenyl group, a pyrazole moiety, and a diazepane ring, which are known to influence its biological activity.

The compound is believed to interact with various biological targets, including:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, the presence of the pyrazole moiety often correlates with kinase inhibitory activity .

- GABA-A Receptor Modulation : The structural similarity to known GABA-A receptor modulators suggests potential activity in modulating neurotransmission .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Several studies have reported that derivatives of fluorophenyl compounds demonstrate significant cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.12 |

| Compound B | A549 | 1.47 |

| Compound C | SK-MEL-2 | 0.76 |

- Anti-inflammatory Effects : Some compounds have been noted for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

- In Vivo Studies : A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for therapeutic applications in oncology.

- Metabolic Stability : Research on similar pyrazole derivatives indicated enhanced metabolic stability, which is crucial for drug development. Compounds showed over 90% parent compound remaining after incubation with human liver microsomes, indicating favorable pharmacokinetic properties .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O4S/c1-20-12-16(11-19-20)27(24,25)22-8-2-7-21(9-10-22)17(23)13-26-15-5-3-14(18)4-6-15/h3-6,11-12H,2,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFDOOCAJPEXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.